2-Methoxy-2-(oxan-4-yl)acetic acid
Description
2-Methoxy-2-(oxan-4-yl)acetic acid is a substituted acetic acid derivative characterized by a methoxy group and a tetrahydropyran (oxan-4-yl) ring attached to the alpha-carbon.
Properties
IUPAC Name |
2-methoxy-2-(oxan-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-11-7(8(9)10)6-2-4-12-5-3-6/h6-7H,2-5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZOOVJFLSECKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCOCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-(oxan-4-yl)acetic acid typically involves the reaction of tetrahydropyran derivatives with methoxyacetic acid. One common method includes the use of tetrahydropyran-4-ol as a starting material, which undergoes esterification with methoxyacetic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of 2-Methoxy-2-(oxan-4-yl)acetic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2-(oxan-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Methoxy-2-(oxan-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methoxy-2-(oxan-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the tetrahydropyran ring play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the reaction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Structure and Reactivity
2-Ethoxy-2-(oxan-4-yl)acetic Acid
- Structure : The ethoxy group replaces the methoxy substituent, increasing steric bulk and lipophilicity.
- Synthesis : Prepared via similar pathways to the methoxy analog, using ethylating agents instead of methyl sources. Suppliers list this compound with five commercial sources .
- Applications : Likely serves as a chiral synthon in asymmetric synthesis.
2-Methoxy-2-(naphthalen-2-yl)acetic Acid
- Synthesis: Produced in 68% yield from 2-naphthaldehyde using bromoform and KOH in methanol .
- Reactivity : The methoxy group stabilizes carbocation intermediates, favoring two-electron pathways in electrophilic reactions .
2-Amino-2-(4-methyloxan-4-yl)acetic Acid
Physicochemical Properties and Functional Group Variations
Table 1: Key Properties of Selected Analogous Compounds
Biological Activity
2-Methoxy-2-(oxan-4-yl)acetic acid is an organic compound characterized by its unique structural features, including a tetrahydropyran ring and a methoxy group. While the detailed biological activity of this compound remains underexplored, its structural attributes suggest potential interactions with biological targets, making it a candidate for further research in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of 2-Methoxy-2-(oxan-4-yl)acetic acid is , with a molecular weight of approximately 174.2 g/mol. The presence of both a carboxylic acid group and a methoxy group enhances its reactivity and potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₆O₄ |
| Molecular Weight | 174.2 g/mol |
| CAS Number | Not specified |
The compound's ability to modulate enzyme activity or receptor binding could lead to novel therapeutic applications. Its unique structural features may influence its binding affinity and specificity, warranting further investigation into its mechanism of action.
Interaction Studies
Research has indicated that compounds similar to 2-methoxy-2-(oxan-4-yl)acetic acid can exhibit significant interactions with biological targets. For instance, studies have shown that similar compounds can inhibit specific enzymes involved in metabolic processes . Understanding these interactions is crucial for elucidating potential therapeutic applications.
Synthesis and Applications
The synthesis of 2-methoxy-2-(oxan-4-yl)acetic acid typically involves nucleophilic substitution reactions, which can be optimized for industrial applications to enhance yield and purity. Its versatility in organic synthesis suggests potential applications in drug development and materials science.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of 2-methoxy-2-(oxan-4-yl)acetic acid, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Tetrahydro-2H-pyran-4-ylacetic acid | Contains a tetrahydropyran ring | Lacks methoxy substituent |
| 2-Methoxyacetic acid | Contains a methoxy group | No oxane ring; simpler structure |
| Oxanamide derivatives | Contains oxane structures | Varying functional groups attached |
Uniqueness : The combination of both a tetrahydropyran ring and a methoxyacetic moiety distinguishes 2-methoxy-2-(oxan-4-yl)acetic acid from its analogs, imparting specific chemical reactivity and biological properties that are valuable for research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
